N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride
Overview
Description
N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride, also known as FMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FMA is a psychoactive substance that belongs to the amphetamine class of drugs. It is structurally similar to other amphetamines, such as methamphetamine and MDMA, but its effects on the body are distinct.
Mechanism of Action
N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride works by increasing the release of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which results in an increase in their concentration in the synaptic cleft. This leads to an enhanced activation of the postsynaptic receptors, which produces a stimulatory effect on the central nervous system.
Biochemical and Physiological Effects
N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride has been shown to produce a range of biochemical and physiological effects. It increases alertness, concentration, and energy levels. It also produces a feeling of euphoria and enhances mood. N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride has been reported to cause an increase in heart rate, blood pressure, and body temperature. It can also cause sweating, dry mouth, and dilated pupils. These effects are similar to those observed with other amphetamines.
Advantages and Limitations for Lab Experiments
N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride has several advantages as a research tool. It is highly potent and produces a robust stimulatory effect on the central nervous system. It has a relatively long half-life, which allows for extended periods of observation. N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride is also relatively easy to synthesize, which makes it readily available for research purposes.
However, N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride has several limitations as a research tool. It is a controlled substance, which means that it requires special permits and licenses for use. It is also highly addictive and can produce severe side effects if used inappropriately. Therefore, caution must be exercised when using N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride in research studies.
Future Directions
There are several future directions for research on N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride. One area of research is to investigate its potential therapeutic applications in treating ADHD and depression. Another area of research is to explore the molecular mechanisms underlying its effects on the central nervous system. This could lead to the development of new drugs that target these mechanisms. Additionally, more studies are needed to investigate the long-term effects of N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride use on the brain and body.
Scientific Research Applications
N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride has been used in various research studies to investigate its effects on the central nervous system. It has been shown to have a potent stimulatory effect on the release of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, motivation, and attention. N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride has also been studied for its potential therapeutic applications in treating attention deficit hyperactivity disorder (ADHD) and depression.
properties
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]propan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO.ClH/c1-10(2)16-9-11-7-8-14(17-11)12-5-3-4-6-13(12)15;/h3-8,10,16H,9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHQJDZKUYYAMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(O1)C2=CC=CC=C2F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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